molecular formula C₁₂H₁₂N₂O₂S B1155735 4-Carboxy Levamisole

4-Carboxy Levamisole

货号: B1155735
分子量: 248.3
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levamisole (C₁₁H₁₂N₂S) is a broad-spectrum anthelmintic and immunomodulator with documented efficacy against gastrointestinal nematodes in animals and humans . It has also been used as an adjuvant therapy in colon cancer when combined with 5-fluorouracil (5-FU), demonstrating improved survival rates in stage III patients . Structurally, levamisole is an imidazothiazole derivative, and its activity is influenced by stereochemistry; the (S)-enantiomer (levamisole) is biologically active, while the (R)-enantiomer (dexamisole) exhibits distinct pharmacological effects . Derivatives of levamisole, such as N-alkylated analogues (e.g., N-methyllevamisole, p-bromolevamisole) and tetramisole (its racemic mixture), have been synthesized to explore enhanced therapeutic properties .

属性

分子式

C₁₂H₁₂N₂O₂S

分子量

248.3

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

N-Alkylated Levamisole Derivatives

N-alkylation modifies levamisole’s pharmacokinetic and pharmacodynamic profiles. Key derivatives include:

  • N-Methyllevamisole (7a) : Exhibits superior antiangiogenic activity compared to levamisole, inducing distinct morphological changes in endothelial cell networks at concentrations as low as 30 µM .
  • p-Bromolevamisole (3) : Shares antiangiogenic properties with levamisole but induces cluster formation in endothelial cells, suggesting a divergent mechanism of action .
  • Tetramisole (2): The racemic form of levamisole shows reduced potency in immunomodulation and enzymatic inhibition compared to the pure (S)-enantiomer .

Table 1: Antiangiogenic Activity of Levamisole and Derivatives

Compound IC₅₀ (µM) Morphological Phenotype Reference
Levamisole >100 Cluster formation
N-Methyllevamisole 30 Mixed cord morphology
p-Bromolevamisole >100 Cluster formation
Suramin (control) 10 Small cord morphology
Dexamisole vs. Levamisole

Dexamisole, the (R)-isomer of tetramisole, demonstrates contrasting effects on adrenergic neurotransmission:

  • Dexamisole: Potentiates norepinephrine-induced contractions by inhibiting neuronal uptake, mimicking cocaine’s action .
  • Levamisole: Augments tyramine-induced responses and inhibits monoamine oxidase (MAO), leading to increased synaptic norepinephrine levels .

Table 2: Pharmacological Comparison of Tetramisole Isomers

Parameter Levamisole Dexamisole Reference
MAO Inhibition Strong Weak
Norepinephrine Uptake No effect Inhibited
Clinical Application Immunomodulation Limited use
Compound R8231

R8231, a synthetic alkaline phosphatase inhibitor, shows species-specific activity:

  • Mammalian Bone Alkaline Phosphatase : Inhibited at 10⁻⁴–10⁻⁵ M, whereas avian enzymes are less sensitive .
  • Levamisole: Less potent than R8231 in enzyme inhibition but widely used due to its broader immunomodulatory effects .

Pharmacokinetic and Toxicity Comparisons

ADMET Properties

Levamisole exhibits favorable absorption properties compared to Remdesivir:

  • Intestinal Absorption : 90% for levamisole vs. <30% for Remdesivir .
  • Skin Permeability : Both compounds have low transdermal absorption (log Kₚ < -2.5) .

Table 3: ADMET Comparison with Remdesivir

Parameter Levamisole Remdesivir Reference
Water Solubility High Moderate
CYP450 Inhibition Low High
Acute Toxicity (LD₅₀) 40 mg/kg (mice) 10 mg/kg (mice)
Toxicity Profile

Levamisole’s toxicity resembles nicotine, causing ganglionic stimulation, tremors, and respiratory distress . Chronic exposure in cocaine adulterants correlates with neurocognitive deficits in humans . In contrast, N-methyllevamisole shows reduced neurotoxicity in preclinical models .

常见问题

Basic Research Questions

Q. What experimental approaches are recommended to investigate the immunomodulatory mechanisms of 4-Carboxy Levamisole in preclinical models?

  • Methodological Answer : Begin with in vitro assays such as cytokine profiling (e.g., IL-4, IFN-γ) using ELISA or RT-PCR to quantify mRNA expression changes in immune cells exposed to this compound . Validate findings in animal models (e.g., BALB/c mice) by monitoring eosinophil infiltration, histamine levels, and serum IgE modulation via flow cytometry or immunohistochemistry . Include dose-response studies to establish therapeutic windows.

Q. How should pharmacokinetic (PK) studies of this compound be designed in animal models?

  • Methodological Answer : Use subcutaneous or intravenous administration in species like sheep or mice, with serial blood/tissue sampling at predefined intervals (e.g., 0, 2, 6, 24 hours). Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify drug concentration. Incorporate stable isotope-labeled analogs as internal standards to improve accuracy. Analyze data using non-compartmental modeling to estimate AUC, half-life, and clearance rates .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., alkaline phosphatase activity measured via colorimetric substrates) . Pair with cell viability assays (MTT or ATP luminescence) to assess cytotoxicity. For immune modulation, use macrophage phagocytosis assays or T-cell proliferation tests with mitogen stimulation . Include positive controls (e.g., levamisole) and replicate experiments across multiple cell lines.

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cancer models be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of preclinical and clinical datasets, stratifying results by variables such as cancer type (e.g., colon vs. melanoma), dosing regimen, and immune status. Use Mantel-Haenszel statistical methods to calculate pooled risk ratios while adjusting for confounding factors . Validate hypotheses through in vivo studies comparing syngeneic vs. xenograft models to isolate host immune contributions .

Q. What advanced statistical methods are appropriate for analyzing survival data in this compound clinical trials?

  • Methodological Answer : Apply Kaplan-Meier survival curves with log-rank tests to compare treatment arms . For multivariate analysis, use Cox proportional hazards models to adjust for covariates like smoking status or tumor stage . Address censored data via maximum likelihood estimation. Sensitivity analyses (e.g., competing risks models) should be included if mortality from non-cancer causes is significant .

Q. How can multi-omics data (transcriptomic/proteomic) elucidate this compound’s molecular targets?

  • Methodological Answer : Perform RNA sequencing on treated vs. untreated immune cells to identify differentially expressed genes (e.g., IL-12, IL-18). Validate findings with proteomic profiling (LC-MS/MS) to detect post-translational modifications. Integrate datasets using pathway enrichment tools (e.g., DAVID, STRING) to map signaling networks. Confirm functional relevance via CRISPR-Cas9 knockouts of candidate targets .

Q. What strategies optimize this compound’s formulation for sustained release in subcutaneous delivery?

  • Methodological Answer : Develop isotropic medium-chain mono/diglyceride (MCMDG) formulations to enhance solubility and stability. Characterize in vitro release profiles using dialysis membranes under sink conditions. Validate in vivo with pharmacokinetic studies in sheep, comparing release kinetics to conventional formulations. Monitor local tolerability through histopathology at injection sites .

Addressing Methodological Challenges

Q. How should researchers design controlled studies to mitigate bias in this compound trials?

  • Methodological Answer : Implement double-blind, placebo-controlled designs with randomized block allocation to balance covariates (e.g., age, disease stage). Use centralized randomization systems to minimize selection bias. Pre-specify primary endpoints (e.g., recurrence-free survival) and adhere to CONSORT guidelines for reporting. Include interim analyses with stopping rules for futility/toxicity .

Q. What frameworks assist in formulating rigorous research questions for this compound studies?

  • Methodological Answer : Apply the PICO framework (Population: e.g., stage III colon cancer patients; Intervention: this compound + fluorouracil; Comparison: placebo; Outcome: 5-year survival). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For translational studies, integrate TIMER (Target, Mechanism, Intervention, Evaluation, Responsiveness) to link preclinical and clinical endpoints .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。